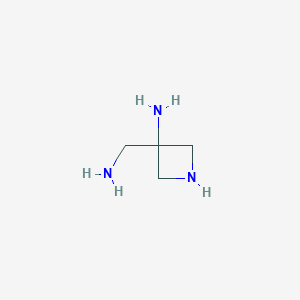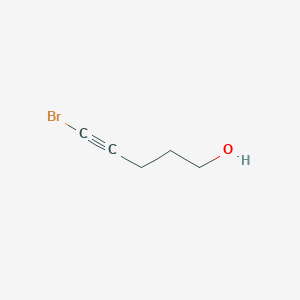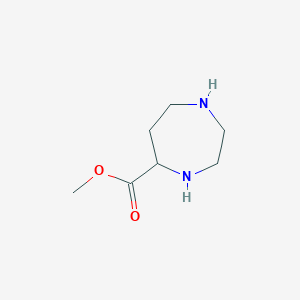
Methyl 1,4-diazepane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-diazepane-5-carboxylate is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,4-diazepane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . Another method involves the use of triphenylphosphine and diisopropyl azodicarboxylate in the presence of a solvent .
Industrial Production Methods: Industrial production of 1,4-diazepane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the production of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate involves the use of triethylamine in acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Methyl 1,4-diazepane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 1,4-diazepane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Mechanism of Action
The mechanism of action of methyl 1,4-diazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Diazepane: A parent compound with similar structural features.
Benzyl 5-methyl-1,4-diazepane-1-carboxylate: A derivative with a benzyl group attached.
Tert-butyl 1,4-diazepane-1-carboxylate: Another derivative with a tert-butyl group.
Uniqueness: Methyl 1,4-diazepane-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group, for example, can influence its reactivity and solubility, making it suitable for various applications .
Properties
CAS No. |
1219532-47-4 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl 1,4-diazepane-5-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-2-3-8-4-5-9-6/h6,8-9H,2-5H2,1H3 |
InChI Key |
BLGPQZRRFZVLJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
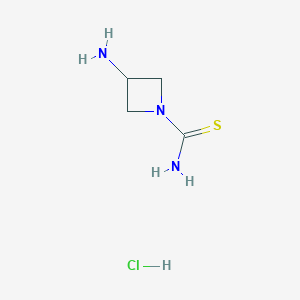
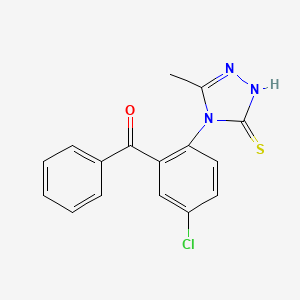
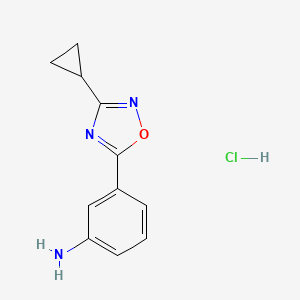
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid](/img/structure/B13508305.png)
![Methyl4-[amino(phenyl)methyl]benzoate](/img/structure/B13508309.png)
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
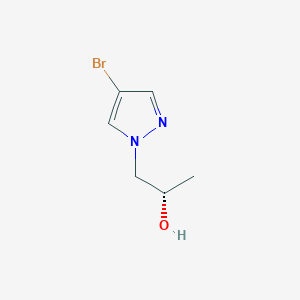
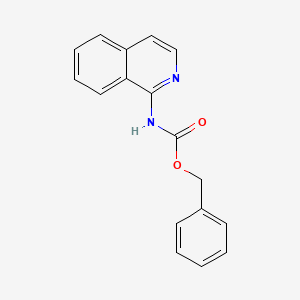
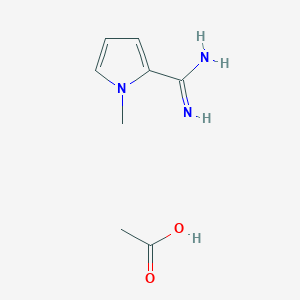
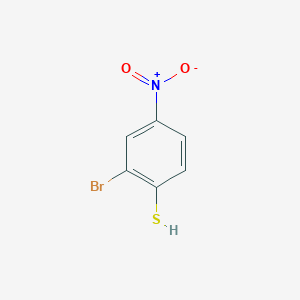
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
